Cas no 824414-03-1 (2-(Piperazin-1-yl)propanoic acid dihydrate)

2-(Piperazin-1-yl)propanoic acid dihydrate Chemical and Physical Properties
Names and Identifiers
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- 1-Piperazineaceticacid, a-methyl-, hydrate (1:2)
- 2-(PIPERAZIN-1-YL)PROPIONIC ACID DIHYDRATE
- 2-Piperazin-1-ylpropanoic acid dihydrochloride
- 2-piperazin-1-ylpropanoic acid,dihydrate
- OR4190
- rac 2-(piperazin-1-yl)-propionic acid 2 h2o
- rac 2-(Piperazin-1-yl)-propionic acid x 2 H2O
- AKOS015996741
- DTXSID20375161
- 2-(piperazin-1-yl)propanoic acid dihydrate
- starbld0034844
- rac 2-(piperazin-1-yl)-propionic acid 2 h2o 824414-03-1
- MFCD04116498
- 824414-03-1
- dl-2-(piperazin-1-yl)-propionic acid dihydrate
- CS-0326339
- 2-piperazin-1-ylpropanoic acid;dihydrate
- 2-(Piperazin-1-yl)propanoic acid dihydrate
-
- MDL: MFCD04116498
- Inchi: InChI=1S/C7H14N2O2.2H2O/c1-6(7(10)11)9-4-2-8-3-5-9;;/h6,8H,2-5H2,1H3,(H,10,11);2*1H2
- InChI Key: JKLTWHLHHDEGTK-UHFFFAOYSA-N
- SMILES: CC(C(=O)O)N1CCNCC1.O.O
Computed Properties
- Exact Mass: 194.12700
- Monoisotopic Mass: 194.127
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.6A^2
Experimental Properties
- Melting Point: >210°C
- Boiling Point: 294.8°C at 760 mmHg
- Flash Point: 132.1°C
- PSA: 71.03000
- LogP: -0.49720
2-(Piperazin-1-yl)propanoic acid dihydrate Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
2-(Piperazin-1-yl)propanoic acid dihydrate Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Piperazin-1-yl)propanoic acid dihydrate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P482688-1g |
2-(Piperazin-1-yl)propanoic acid dihydrate |
824414-03-1 | 1g |
$ 115.00 | 2022-06-02 | ||
TRC | P482688-100mg |
2-(Piperazin-1-yl)propanoic acid dihydrate |
824414-03-1 | 100mg |
$ 50.00 | 2022-06-02 | ||
Matrix Scientific | 060604-500mg |
2-Piperazin-1-ylpropanoic acid dihydrochloride |
824414-03-1 | 500mg |
$95.00 | 2023-09-10 | ||
abcr | AB246101-10g |
2-(Piperazin-1-yl)propionic acid dihydrate; . |
824414-03-1 | 10g |
€336.00 | 2025-03-19 | ||
Fluorochem | 020097-1g |
2-(Piperazin-1-yl)propionic acid dihydrate |
824414-03-1 | 1g |
£24.00 | 2022-03-01 | ||
A2B Chem LLC | AC34999-5g |
2-Piperazin-1-ylpropanoic acid dihydrochloride |
824414-03-1 | >95% | 5g |
$564.00 | 2024-04-19 | |
A2B Chem LLC | AC34999-25g |
2-Piperazin-1-ylpropanoic acid dihydrochloride |
824414-03-1 | >95% | 25g |
$1169.00 | 2024-04-19 | |
A2B Chem LLC | AC34999-500mg |
2-Piperazin-1-ylpropanoic acid dihydrochloride |
824414-03-1 | >95% | 500mg |
$370.00 | 2024-04-19 | |
eNovation Chemicals LLC | D323494-1g |
rac 2-(Piperazin-1-yl)-propionic acid x 2 H2O |
824414-03-1 | 95% | 1g |
$690 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397009-1g |
2-(Piperazin-1-yl)propanoic acid dihydrate |
824414-03-1 | 95+% | 1g |
¥690.00 | 2024-07-28 |
2-(Piperazin-1-yl)propanoic acid dihydrate Related Literature
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
Additional information on 2-(Piperazin-1-yl)propanoic acid dihydrate
Comprehensive Overview of 2-(Piperazin-1-yl)propanoic acid dihydrate (CAS No. 824414-03-1): Properties, Applications, and Industry Insights
2-(Piperazin-1-yl)propanoic acid dihydrate (CAS No. 824414-03-1) is a chemically significant compound widely utilized in pharmaceutical research and organic synthesis. This piperazine derivative exhibits unique structural features, combining a propanoic acid backbone with a piperazine ring, making it valuable for drug development and biochemical studies. Its dihydrate form ensures stability under standard conditions, a critical factor for laboratory and industrial applications.
Recent trends in medicinal chemistry highlight the growing demand for heterocyclic compounds like 2-(Piperazin-1-yl)propanoic acid, particularly in the design of CNS-targeting drugs and enzyme inhibitors. Researchers frequently search for "piperazine-based drug intermediates" or "water-soluble pharmaceutical additives," reflecting its relevance in modern therapeutics. The compound's chelating properties and bioavailability enhancement capabilities align with current interests in precision medicine and sustainable synthesis methods.
From a molecular perspective, the dihydrate form of 2-(Piperazin-1-yl)propanoic acid offers improved solubility compared to anhydrous variants, addressing common formulation challenges in oral drug delivery systems. Analytical techniques such as HPLC purity testing and X-ray crystallography confirm its consistent crystalline structure (CAS 824414-03-1), which is crucial for regulatory compliance in GMP manufacturing. Industry reports indicate rising inquiries about "non-toxic chiral auxiliaries" and "green chemistry alternatives," areas where this compound demonstrates potential.
The synthesis of 2-(Piperazin-1-yl)propanoic acid dihydrate typically involves nucleophilic substitution reactions between piperazine and halogenated propanoic acids, followed by controlled hydration. Process optimization studies emphasize yield improvement through microwave-assisted synthesis or continuous flow chemistry—topics frequently discussed in process chemistry forums. Its zwitterionic nature at physiological pH makes it particularly interesting for prodrug development, a trending focus area in biopharmaceutical innovation.
Quality control protocols for CAS 824414-03-1 require stringent monitoring of residual solvents and heavy metal content, with specifications often meeting USP/EP standards. The compound's thermal stability (typically stable up to 150°C) and hygroscopicity data are critical parameters for storage condition recommendations. Recent publications correlate its molecular flexibility with enhanced receptor binding affinity, explaining its utility in neurological disorder research.
Emerging applications include its use as a ligand in catalysis for asymmetric synthesis and as a building block for biodegradable polymers. Environmental considerations drive interest in its eco-friendly degradation profile, with hydrolysis studies showing complete breakdown under mild alkaline conditions. These attributes position 2-(Piperazin-1-yl)propanoic acid dihydrate as a compound of interest for sustainable pharmaceutical development—a key phrase gaining traction in patent literature searches.
Market analysis reveals increasing procurement of CAS 824414-03-1 by contract research organizations (CROs) specializing in neuropharmacology and metabolic disease research. The compound's logP value (approximately -0.8) and hydrogen bond donor/acceptor count make it a frequent subject in QSAR modeling studies. Regulatory databases confirm its approval status as a non-hazardous substance under standard handling conditions, though proper laboratory PPE is always recommended.
Future research directions may explore its potential in metal-organic frameworks (MOFs) for drug encapsulation or as a corrosion inhibitor in biomedical alloys. The scientific community continues to investigate derivatives of this piperazine-propanoate hybrid, particularly for multi-target therapeutic agents—a hot topic in polypharmacology discussions. With its balanced lipophilicity-hydrophilicity ratio, 2-(Piperazin-1-yl)propanoic acid dihydrate remains a versatile candidate for next-generation pharmaceutical excipients and diagnostic agents.
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